2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Mechanism of Action
Target of Action
Similar compounds, such as dihydropyran derivatives, are known to interact with a variety of biological targets, contributing to their medicinal significance .
Biochemical Pathways
Dihydropyran derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Dihydropyran derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, antibacterial, antioxidant, anti-hiv, antihyperglycemic, and anti-dyslipidemic activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under environmentally friendly conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method is the one-pot condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. For example, the reaction can be carried out in ethanol with calcium carbonate as a catalyst . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of environmentally friendly catalysts and solvents, such as amine-functionalized silica magnetic nanoparticles, has been explored to enhance the efficiency and sustainability of the process . These methods not only improve yield but also reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties, such as anti-inflammatory and anticancer effects, are being explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-cyclohexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique hexyl side chain, which may influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXGHBBVDQONL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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